molecular formula C8H14 B150090 1-Octyne CAS No. 629-05-0

1-Octyne

Cat. No. B150090
CAS RN: 629-05-0
M. Wt: 110.2 g/mol
InChI Key: UMIPWJGWASORKV-UHFFFAOYSA-N
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Description

1-Octyne is an organic compound that is part of the alkyne family, characterized by the presence of a carbon-carbon triple bond. It is a hydrocarbon with the molecular formula C_8H_14 and is known for its reactivity due to the acetylenic bond, which makes it a valuable building block in organic synthesis.

Synthesis Analysis

The synthesis of derivatives of 1-Octyne has been explored in various studies. For instance, a series of diastereomeric 4,5-diethoxycarbonyl-1,7-octadiynes were synthesized from 1-Octyne derivatives, which were then separated by selective Soxhlet extraction. This process demonstrates the versatility of 1-Octyne in forming complex molecules with potential applications in polymer science .

Molecular Structure Analysis

The molecular structure of 1-Octyne and its derivatives plays a crucial role in their reactivity and properties. In the study of cyclopolymerization, the structure of the resulting polymers was confirmed by comparing the ^13C NMR shifts of model compounds with those of the corresponding polymers, indicating the importance of the molecular structure in understanding the behavior of 1-Octyne-based polymers .

Chemical Reactions Analysis

1-Octyne undergoes various chemical reactions, including radical cascade reactions. A study demonstrated the use of 1,4-enynes, related to 1-Octyne, in radical cascade reactions to produce bicyclo[3.3.0]octane derivatives, showcasing the potential of 1-Octyne in synthesizing complex cyclic structures . Additionally, metabolic activation of 1-Octyne has been studied, revealing that liver microsomal enzymes can activate 1-Octyne to form intermediates that covalently bind to proteins, DNA, and heme, suggesting a mechanism involving hydroxylation and subsequent oxidation .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Octyne derivatives have been extensively studied. For example, biphenyl-containing poly(1-phenyl-octyne)s with different functional bridges were synthesized, and their mesomorphic and optical properties were analyzed. These studies found that the mesogenic pendants conferred high thermal stability to the polymers, and upon photoexcitation, the polymers emitted blue and blue-green lights, indicating their potential use in light-emitting applications .

Scientific Research Applications

Metabolic Activation and Protective Effects

  • Metabolic Activation of Acetylenes : 1-Octyne demonstrates an interesting behavior when metabolically activated, as it binds covalently to protein, DNA, and heme. This process involves liver microsomal cytochrome P-450-dependent enzymes, highlighting a complex interaction between 1-Octyne and biological molecules. Protective effects of certain thiol compounds against this binding have been observed, suggesting potential for mitigating unwanted reactions (White et al., 1984).

Physical Properties and Chemical Interactions

  • Vapour-Liquid Equilibria and Enthalpies of Mixing : The behavior of 1-Octyne in various binary systems, especially regarding its vapour-liquid equilibria (VLE) and enthalpies of mixing, has been extensively studied. This research is crucial for understanding the thermodynamic properties of 1-Octyne in different chemical environments (Kirss et al., 1992).
  • Polar Interactions and Hydrogen Bonding : Studies on the heats of vaporization and solution in various solvents provide insight into the hydrogen bonding capabilities and polar interactions of 1-Octyne. Such interactions are significant for understanding its chemical behavior in different environments (Hallman et al., 1983).

Chemical Synthesis and Reactions

  • Metal-Stabilized Thiyl Radical Addition : The addition of 1-Octyne to a metal-stabilized thiyl radical has been explored, leading to the formation of S-alkylated dithiolene products. This type of chemical reaction is important for developing new synthetic methods in chemistry (Ouch et al., 2012).
  • Selective Hydrogenation Studies : The selective hydrogenation of 1-Octyne has been investigated using various catalysts, revealing significant insights into the reaction mechanisms and efficiencies. Such studies are critical for industrial applications where selective hydrogenation is required (Chanerika et al., 2022).

Surface Functionalization and Material Science

  • Functionalization of Silicon Surfaces : The functionalization of silicon surfaces with 1-Octyne has been explored, showing potential applications in material science and electronics. This process involves the formation of stable Si-C bonds, which is key for developing new materials and coatings (Cerofolini et al., 2005).

Safety And Hazards

1-Octyne is a flammable substance and may pose health risks if it comes into contact with the skin or if its vapors are inhaled . It may also be harmful if swallowed . Aspiration hazard is also associated with 1-Octyne .

Future Directions

1-Octyne has been found to significantly inhibit the growth of comammox Nitrospira, but have no significant effects on their community structure in the acidic Ultisols . This finding has implications for proper selection of nitrification inhibitors 1-Octyne in both laboratory experiments and field practices .

properties

IUPAC Name

oct-1-yne
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InChI

InChI=1S/C8H14/c1-3-5-7-8-6-4-2/h1H,4-8H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMIPWJGWASORKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID9060863
Record name 1-Octyne
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Molecular Weight

110.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Clear colorless liquid; [Aldrich MSDS]
Record name 1-Octyne
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Vapor Pressure

13.6 [mmHg]
Record name 1-Octyne
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Product Name

1-Octyne

CAS RN

629-05-0, 32073-03-3
Record name 1-Octyne
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Record name 1-Octyne
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Record name 1-Octyne
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Record name 1-Octyne
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Record name 1-Octyne
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Record name Oct-1-yne
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Record name 1-OCTYNE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5,450
Citations
R Chanerika, ML Shozi, HB Friedrich - ACS omega, 2022 - ACS Publications
… A conversion of 99% was observed for 1-octyne over particles between 10 and 15 nm in size… No conversion of 1-octene was noted in competitive reactions (mixed 1-octyne and 1-…
Number of citations: 10 pubs.acs.org
Q Wang, LM Zhang, JP Shen, S Du, LL Han… - Biology and Fertility of …, 2016 - Springer
… by using 1-octyne in soil microcosm incubation and found that 1-octyne selectively inhibited AOB growth rather than AOA in forest and arable soils. Therefore, we could use 1-octyne to …
Number of citations: 75 link.springer.com
I Pernik, JF Hooper, AB Chaplin, AS Weller… - ACS …, 2012 - ACS Publications
… With the preference for alkyne over alkene hydroacylation established using the i Pr ligands, we focused on optimizing the reactivity of C with 1-octyne as an exemplar, as 1-octene …
Number of citations: 63 pubs.acs.org
FF Cleveland - The Journal of Chemical Physics, 1943 - pubs.aip.org
Raman frequencies, intensities and depolarization factors are reported for 1‐octene, cis+trans 2‐octene, trans−3‐octene, trans−4‐octene, 4‐octyne, and 1‐octyne. The experimental …
Number of citations: 48 pubs.aip.org
Y Lin, C Duan, J Fan, HW Hu, ZY He, G Ye… - Journal of Soils and …, 2023 - Springer
… We provide novel evidence that 1-octyne and PTIO can significantly inhibit the growth of … Our findings have implications for proper selection of nitrification inhibitors 1-octyne and …
Number of citations: 2 link.springer.com
A Jung, A Jess, T Schubert, W Schütz - Applied Catalysis A: General, 2009 - Elsevier
… cinnamaldehyde and the palladium catalysts were applied in the hydrogenation of 1-octyne. … in the hydrogenation of cinnamaldehyde and in the hydrogenation of 1-octyne, respectively. …
Number of citations: 89 www.sciencedirect.com
SF Miller, HB Friedrich, CW Holzapfel - ChemCatChem, 2012 - Wiley Online Library
… even at high conversions of 1-octyne there is a … 1-octyne system, there is relatively low conversion to octane; whereas the 2 % 1-octyne reaction shows complete reduction of 1-octyne to …
R Chanerika, ML Shozi, M Prato, HB Friedrich - Molecular Catalysis, 2022 - Elsevier
The selective hydrogenation of 1-octyne (in 1-octene) to 1-octene was carried out over a 5Ag/Al 2 O 3 catalyst coated at one monolayer (ML) coverage with 20 wt% 1‑butyl‑3-…
Number of citations: 4 www.sciencedirect.com
C Alonso‐Moreno, F Carrillo‐Hermosilla… - Advanced Synthesis …, 2009 - Wiley Online Library
… 1-octyne and 2,4,6-trimethylaniline with compound 1 as the catalyst in the presence of PCy3. Appreciable … Proposed mechanisms for the hydroamination reaction of 1-octyne with 2,4,6-…
Number of citations: 30 onlinelibrary.wiley.com
V Jovancicevic, B Yang… - Journal of the …, 1988 - iopscience.iop.org
… In this report, the initial adsorption and structural transitions of 1-octyne-3-ol on iron electrodes in sulfuric acid, as a model system, have been studied by using time-resolved in situ …
Number of citations: 39 iopscience.iop.org

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